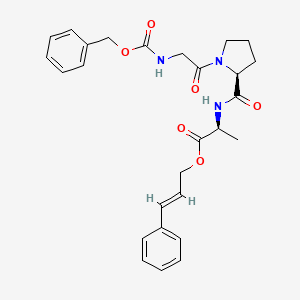

Cbz-Gly-Pro-Ala-O-cinnamyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H31N3O6 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoate |

InChI |

InChI=1S/C27H31N3O6/c1-20(26(33)35-17-9-14-21-10-4-2-5-11-21)29-25(32)23-15-8-16-30(23)24(31)18-28-27(34)36-19-22-12-6-3-7-13-22/h2-7,9-14,20,23H,8,15-19H2,1H3,(H,28,34)(H,29,32)/b14-9+/t20-,23-/m0/s1 |

InChI Key |

ACGFJWHKVUDXGC-NYBQNWPCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC/C=C/C1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)OCC=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-Gly-Pro-Ala-O-cinnamyl: A Dual Inhibitor for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Cbz-Gly-Pro-Ala-O-cinnamyl, a potent dual inhibitor of Beta-secretase 1 (BACE-1) and Acetylcholinesterase (AChE). This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development, particularly those focused on novel therapeutic strategies for Alzheimer's disease.

Core Chemical Properties

This compound is a synthetic peptide derivative designed to target key enzymes implicated in the pathology of Alzheimer's disease. Its structure combines a tripeptide core (Gly-Pro-Ala) with an N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal cinnamyl ester.

| Property | Value | Source |

| Molecular Weight | 493.55 g/mol | [1] |

| Molecular Formula | C₂₇H₃₁N₃O₅ | [1] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods of solution-phase peptide synthesis. The general workflow would involve the stepwise coupling of the constituent amino acids, followed by N-terminal protection and C-terminal esterification.

General Experimental Protocol for Synthesis

Materials: L-Alanine, cinnamyl alcohol, Fmoc-Pro-OH, Fmoc-Gly-OH, benzyl chloroformate (Cbz-Cl), dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), piperidine, triethylamine (TEA), dichloromethane (DCM), dimethylformamide (DMF), ethyl acetate, and other standard laboratory reagents and solvents.

Step 1: Esterification of L-Alanine with Cinnamyl Alcohol

-

Suspend L-Alanine in a suitable solvent such as toluene.

-

Add cinnamyl alcohol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain H-Ala-O-cinnamyl.

Step 2: Peptide Couplings

-

Dissolve Fmoc-Pro-OH, HOBt, and H-Ala-O-cinnamyl in DMF.

-

Cool the mixture to 0°C and add DCC.

-

Stir the reaction overnight at room temperature.

-

Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to yield Fmoc-Pro-Ala-O-cinnamyl.

-

To deprotect the Fmoc group, dissolve the peptide in a 20% piperidine in DMF solution and stir for 30 minutes.

-

Remove the solvent under vacuum to obtain H-Pro-Ala-O-cinnamyl.

-

Repeat the coupling and deprotection steps with Fmoc-Gly-OH to yield H-Gly-Pro-Ala-O-cinnamyl.

Step 3: N-terminal Protection

-

Dissolve H-Gly-Pro-Ala-O-cinnamyl in a mixture of dioxane and water.

-

Cool to 0°C and add benzyl chloroformate and sodium bicarbonate.

-

Stir the reaction for several hours at room temperature.

-

Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate to yield the final product, this compound.

Purification

The crude product can be purified using standard chromatographic techniques.

-

Flash Chromatography: Initial purification can be performed on a silica gel column using a gradient of ethyl acetate in hexanes.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is recommended. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common system for peptide purification.

Analytical Characterization

As no specific analytical data for this compound is publicly available, the following are expected characterization results based on its structure.

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the Cbz and cinnamyl groups, the vinyl protons of the cinnamyl group, the α-protons of the amino acid residues, and the methylene protons of the Cbz and cinnamyl groups.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the peptide bonds and the ester, the aromatic and vinyl carbons, and the aliphatic carbons of the amino acid side chains and backbones.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 494.55.

Biological Activity

This compound has been identified as a potent dual inhibitor of BACE-1 and AChE.[1][2]

| Target | IC₅₀ | Source |

| BACE-1 | 0.02 µM | [1][2] |

| AChE | 1 µM | [1][2] |

Experimental Protocols for Enzyme Inhibition Assays

The following are general protocols for assessing the inhibitory activity of compounds against BACE-1 and AChE.

BACE-1 Inhibition Assay (FRET-based)

This assay relies on the cleavage of a specific fluorescently labeled peptide substrate by BACE-1, leading to an increase in fluorescence.

-

Prepare solutions of recombinant human BACE-1 enzyme, a BACE-1 FRET (Förster Resonance Energy Transfer) substrate, and the test compound (this compound) in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

-

In a 96-well plate, add the BACE-1 enzyme solution to wells containing various concentrations of the test compound.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

AChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.

-

Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compound.

-

Incubate for a defined time (e.g., 15 minutes) at room temperature.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the reaction rates and determine the IC₅₀ value of the inhibitor.

Signaling Pathways in Alzheimer's Disease

The dual inhibitory action of this compound targets two key pathways implicated in Alzheimer's disease: the amyloid cascade and the cholinergic pathway.

The Amyloid Cascade Hypothesis

BACE-1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. By inhibiting BACE-1, this compound can reduce the formation of Aβ plaques, a hallmark of Alzheimer's disease.[3]

The Cholinergic Hypothesis

AChE is responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which may help to improve cognitive function.[4]

References

A Technical Guide to Cbz-Gly-Pro-Ala-O-cinnamyl: A Dual Inhibitor of BACE-1 and Acetylcholinesterase for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide Cbz-Gly-Pro-Ala-O-cinnamyl, a compound of interest in the field of neurodegenerative disease research. This document details its biochemical activity, proposed synthesis, and the signaling pathways it modulates, offering valuable insights for researchers and professionals in drug development.

Introduction

This compound is a tetrapeptide derivative that has demonstrated significant potential as a dual inhibitor of both β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and acetylcholinesterase (AChE).[1][2] Both enzymes are key therapeutic targets in the management of Alzheimer's disease. By inhibiting BACE-1, the compound can potentially reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[3][4][5] Simultaneously, its inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy employed by current Alzheimer's medications to alleviate cognitive symptoms.[6][7][8][9] The dual-targeting nature of this compound makes it a compelling candidate for further investigation in the development of disease-modifying therapies for Alzheimer's.

Biochemical and In Vivo Activity

The inhibitory potency and in vivo efficacy of this compound have been evaluated, demonstrating its potential as a neuroprotective agent. The key quantitative data are summarized in the table below.

| Parameter | Value | Target/Model | Reference |

| BACE-1 IC₅₀ | 0.02 µM | In vitro enzymatic assay | [1][2] |

| AChE IC₅₀ | 1 µM | In vitro enzymatic assay | [1][2] |

| Aβ₁₋₄₂ Aggregation Inhibition | 54% at 10 µM (48 hours) | In vitro aggregation assay | [1] |

| In Vivo Efficacy | 10 mg/kg (i.p., 9 days) | Counteracted scopolamine-induced memory impairment in mice | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further research. Below are proposed methodologies based on established chemical and biochemical techniques.

Synthesis of this compound

The synthesis of this peptide cinnamyl ester can be achieved through a stepwise peptide coupling process followed by esterification. A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis

Caption: Proposed synthetic workflow for this compound.

-

Dipeptide Formation (Cbz-Gly-Pro-OMe):

-

To a solution of Cbz-glycine in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Add L-proline methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

-

Stir at room temperature until the reaction is complete, then purify the resulting Cbz-Gly-Pro-OMe.

-

-

Saponification:

-

Hydrolyze the methyl ester of Cbz-Gly-Pro-OMe using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to yield Cbz-Gly-Pro-OH.

-

-

Final Peptide Coupling and Esterification:

-

In a separate reaction, prepare L-alanine cinnamyl ester by reacting L-alanine with cinnamyl alcohol in the presence of an acid catalyst.

-

Couple the resulting H-Ala-O-cinnamyl with Cbz-Gly-Pro-OH using a peptide coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Purify the final product, this compound, using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

-

BACE-1 Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay can be used to determine the inhibitory activity against BACE-1.

-

Reagents: Recombinant human BACE-1, a fluorogenic BACE-1 substrate (e.g., a peptide with a fluorophore and a quencher), assay buffer (e.g., sodium acetate, pH 4.5), and the test compound (this compound).

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the BACE-1 enzyme to each well.

-

Add the test compound dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory effect on AChE can be measured using the colorimetric Ellman's method.

-

Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and the test compound.

-

Procedure:

-

Prepare serial dilutions of this compound in the phosphate buffer.

-

In a 96-well plate, add DTNB and the test compound dilutions to each well.

-

Add the AChE enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Start the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

-

Data Analysis: Calculate the reaction rates and determine the IC₅₀ value in a similar manner to the BACE-1 assay.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects by modulating two key pathways implicated in Alzheimer's disease pathology.

Inhibition of the Amyloidogenic Pathway via BACE-1

BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ peptides. By inhibiting BACE-1, this compound can shift the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway.

Signaling Pathway: BACE-1 Inhibition

Caption: Inhibition of BACE-1 by this compound.

Enhancement of Cholinergic Neurotransmission via AChE Inhibition

In Alzheimer's disease, there is a decline in acetylcholine, a neurotransmitter essential for learning and memory. AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.[10]

Signaling Pathway: AChE Inhibition

Caption: Mechanism of AChE inhibition by this compound.

Conclusion

This compound presents a promising profile as a dual-acting agent for Alzheimer's disease research. Its ability to potently inhibit both BACE-1 and AChE suggests a multifaceted approach to tackling the complex pathology of the disease. The data and protocols presented in this guide offer a foundation for further investigation into its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties, further elucidating its neuroprotective mechanisms, and conducting more extensive preclinical evaluations.

References

- 1. Cbz-Gly-Pro-Ala-O-cinnamyl_TargetMol [targetmol.com]

- 2. targetmol.cn [targetmol.cn]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metrotechinstitute.org [metrotechinstitute.org]

- 8. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cbz-Gly-Pro-Ala-O-cinnamyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Gly-Pro-Ala-O-cinnamyl is a synthetic tetrapeptide that has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This document provides a comprehensive technical overview of its chemical properties, biological activities, and the experimental methodologies used to characterize its function. The core focus of this guide is to furnish researchers and drug development professionals with the detailed information necessary to understand and potentially utilize this compound in their work.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below, providing a clear reference for its physicochemical and biological properties.

| Parameter | Value | Reference |

| Molecular Weight | 493.55 g/mol | [1] |

| Molecular Formula | C27H31N3O6 | [2] |

| BACE-1 IC50 | 0.02 µM | [1] |

| AChE IC50 | 1 µM | [1] |

| Aβ1–42 Aggregation Inhibition | 54% at 10 µM (48h) | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action primarily targeting key pathological pathways in Alzheimer's disease. It functions as a potent inhibitor of Beta-secretase 1 (BACE-1) and Acetylcholinesterase (AChE).

BACE-1 Inhibition: BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The accumulation and aggregation of Aβ peptides are central to the formation of amyloid plaques, a hallmark of Alzheimer's disease. By inhibiting BACE-1, this compound directly interferes with the production of Aβ, thereby reducing the amyloidogenic load.

AChE Inhibition: Acetylcholinesterase is the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for learning and memory. Inhibition of AChE by this compound increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for symptomatic relief in Alzheimer's disease.[3][4]

Furthermore, in vivo studies have demonstrated that this compound can reverse scopolamine-induced memory impairment in mice, a widely used animal model for studying cognitive dysfunction.[1]

Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate two critical pathways implicated in Alzheimer's disease pathogenesis: the Amyloid Precursor Protein (APP) processing pathway and the cholinergic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the field and can be adapted for specific laboratory conditions.

BACE-1 Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of this compound on BACE-1 using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET substrate (e.g., a peptide with a fluorescent donor and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the BACE-1 enzyme to each well, except for the negative control wells.

-

Add the test compound dilutions to the respective wells. For the positive control, add assay buffer with solvent. For the negative control, add assay buffer only.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BACE-1 FRET substrate to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

The rate of increase in fluorescence is proportional to the BACE-1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound dilutions, and the AChE solution to the respective wells. For the control, add buffer with solvent instead of the test compound.

-

Add DTNB solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Measure the absorbance at 412 nm at regular intervals for a set duration.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay (Thioflavin T-based)

This assay monitors the aggregation of Aβ peptides in the presence of the test compound using the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils.

Materials:

-

Synthetic Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP) for peptide solubilization

-

Phosphate buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compound (this compound)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader with incubation and shaking capabilities

Procedure:

-

Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP and then evaporating the solvent to create a peptide film. Resuspend the film in a suitable buffer to obtain a monomeric solution.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, mix the Aβ1-42 solution, ThT solution, and the test compound dilutions. For the control, add buffer with solvent instead of the test compound.

-

Seal the plate and incubate it in a fluorescence plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals over an extended period (e.g., 24-48 hours).

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with the test compound to that of the control.

Scopolamine-Induced Memory Impairment Model in Mice

This in vivo model assesses the ability of the test compound to reverse chemically induced amnesia.

Animals:

-

Male mice (e.g., C57BL/6 strain)

Materials:

-

Scopolamine hydrobromide

-

Test compound (this compound)

-

Vehicle for drug administration (e.g., saline, DMSO solution)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance box)

Procedure (Example using Y-maze):

-

Acclimatize the mice to the laboratory conditions and handle them for several days before the experiment.

-

Divide the animals into groups: vehicle control, scopolamine control, and scopolamine + test compound groups.

-

Administer the test compound or its vehicle to the respective groups at a predetermined time before the behavioral test (e.g., 30-60 minutes).

-

Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to the scopolamine control and test compound groups at a specific time before the test (e.g., 30 minutes). Administer vehicle to the control group.

-

Place each mouse in the center of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Compare the percentage of alternation between the groups. A significant increase in alternation in the test compound group compared to the scopolamine control group indicates a reversal of memory impairment.

Conclusion

This compound is a promising preclinical candidate for Alzheimer's disease therapy due to its dual inhibitory action on BACE-1 and AChE, and its demonstrated efficacy in inhibiting Aβ aggregation and reversing memory deficits in an animal model. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this and similar compounds. The multi-target approach of this compound represents a compelling strategy for addressing the complex pathology of Alzheimer's disease.

References

- 1. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnnp.bmj.com [jnnp.bmj.com]

- 3. metrotechinstitute.org [metrotechinstitute.org]

- 4. Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Cbz-Gly-Pro-Ala-O-cinnamyl

This comprehensive guide details the chemical synthesis and purification of the tripeptide Cbz-Gly-Pro-Ala-O-cinnamyl, a compound with noted neuroprotective properties and inhibitory activity against BACE-1 and acetylcholinesterase (AChE), with reported IC50 values of 0.02 µM and 1 µM, respectively[1]. The protocols outlined below are designed for researchers and professionals in drug development and related scientific fields, providing a foundation for the successful laboratory-scale production of this peptide.

Synthetic Strategy

The synthesis of this compound can be effectively achieved through a solution-phase approach, which offers flexibility and is well-suited for the scale of synthesis typically required for research purposes. This strategy involves the sequential coupling of amino acids, starting from the C-terminal alanine, which is protected as a cinnamyl ester. The N-terminus of the growing peptide chain is temporarily protected with a group that can be selectively removed at each step, while the N-terminus of the final tripeptide is protected by a carbobenzyloxy (Cbz) group.

A variety of coupling reagents can be employed to facilitate the formation of the amide bonds.[2][3] N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and efficient choice for liquid-phase synthesis, though it produces a poorly soluble byproduct, dicyclohexylurea (DCU), which needs to be removed by filtration.[4][5] Other reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, or uronium-based reagents like HBTU can also be utilized.[2][5]

The general workflow for the synthesis is depicted below:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

2.1. Synthesis of Alanine Cinnamyl Ester (H-Ala-O-cinnamyl)

The synthesis begins with the esterification of L-alanine with cinnamyl alcohol.

| Reagent/Solvent | Molar Equivalent |

| L-Alanine | 1.0 |

| Cinnamyl Alcohol | 1.2 |

| Thionyl Chloride | 1.5 |

| Benzene | - |

Protocol:

-

Suspend L-alanine in benzene.

-

Add cinnamyl alcohol to the suspension.

-

Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure H-Ala-O-cinnamyl.

2.2. Synthesis of Cbz-Pro-Ala-O-cinnamyl

The dipeptide is formed by coupling Cbz-protected proline with the alanine cinnamyl ester.

| Reagent/Solvent | Molar Equivalent |

| H-Ala-O-cinnamyl | 1.0 |

| Cbz-Pro-OH | 1.1 |

| DCC | 1.1 |

| HOBt | 1.1 |

| Dichloromethane (DCM) | - |

Protocol:

-

Dissolve H-Ala-O-cinnamyl and Cbz-Pro-OH in anhydrous dichloromethane (DCM).

-

Add 1-hydroxybenzotriazole (HOBt) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield crude Cbz-Pro-Ala-O-cinnamyl.

2.3. Deprotection of the Dipeptide

The Cbz group is removed from the dipeptide to allow for the final coupling step.

| Reagent/Solvent | Molar Equivalent |

| Cbz-Pro-Ala-O-cinnamyl | 1.0 |

| Palladium on Carbon (10%) | Catalytic |

| Methanol | - |

Protocol:

-

Dissolve the crude dipeptide in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain H-Pro-Ala-O-cinnamyl.

2.4. Synthesis of this compound

The final tripeptide is synthesized by coupling Cbz-protected glycine with the deprotected dipeptide.

| Reagent/Solvent | Molar Equivalent |

| H-Pro-Ala-O-cinnamyl | 1.0 |

| Cbz-Gly-OH | 1.1 |

| DCC | 1.1 |

| HOBt | 1.1 |

| Dichloromethane (DCM) | - |

Protocol:

-

Dissolve H-Pro-Ala-O-cinnamyl and Cbz-Gly-OH in anhydrous DCM.

-

Add HOBt to the solution.

-

Cool the reaction mixture to 0°C.

-

Add DCC portion-wise and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work up the reaction as described in section 2.2 to obtain the crude tripeptide, this compound.

Purification Protocol

The crude tripeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a standard and effective method for peptide purification.[6][7]

| Parameter | Condition |

| Column | C18 silica gel |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient of Mobile Phase B |

| Detection | UV at 210-220 nm |

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Inject the solution onto the C18 RP-HPLC column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at 210-220 nm.[6]

-

Collect fractions containing the pure product, as determined by analytical HPLC.[6]

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

For instances where standard RP-HPLC does not provide adequate separation, alternative purification strategies such as solid-phase extraction (SPE) can be considered.[8][9]

The overall process from starting materials to the purified product is summarized in the following diagram:

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis and purification of this compound.

| Step | Product | Key Reagents | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 1 | H-Ala-O-cinnamyl | Thionyl Chloride | 4-6 | 70-85 | >95 (after recrystallization) |

| 2 | Cbz-Pro-Ala-O-cinnamyl | DCC, HOBt | 12-24 | 80-90 | Crude |

| 3 | H-Pro-Ala-O-cinnamyl | Pd/C, H2 | 2-4 | 90-95 | Crude |

| 4 | This compound | DCC, HOBt | 12-24 | 75-85 | Crude |

| 5 | Purified Product | - | - | >98 (after HPLC) | >98 |

Note: The expected yields are estimates and may vary depending on the specific reaction conditions and purification efficiency. Purity should be assessed by analytical HPLC and characterized by mass spectrometry and NMR.

This guide provides a robust framework for the synthesis and purification of this compound. Adherence to these protocols, combined with careful monitoring and optimization, will facilitate the successful production of this promising therapeutic peptide.

References

- 1. targetmol.cn [targetmol.cn]

- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [m.peptidescientific.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. polypeptide.com [polypeptide.com]

- 8. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]

- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Mechanism of Action of Cbz-Gly-Pro-Ala-O-cinnamyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for the synthetic peptide derivative, Cbz-Gly-Pro-Ala-O-cinnamyl. Based on an analysis of its structural components, this molecule is hypothesized to be an irreversible inhibitor of prolyl oligopeptidase (POP), also known as post-proline cleaving enzyme. The proposed mechanism involves initial recognition and binding facilitated by the Cbz-Gly-Pro-Ala peptide backbone, followed by covalent modification of a key active site residue by the cinnamyl ester group. This guide provides a detailed theoretical framework, including potential quantitative data, experimental protocols to validate the hypothesis, and visual diagrams of the proposed molecular interactions and experimental workflows.

Introduction

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a therapeutic target for neurological and psychiatric disorders. The development of specific and potent POP inhibitors is therefore of considerable interest. The compound this compound is a synthetic molecule designed with features suggestive of a targeted enzyme inhibitor. Its structure comprises a peptide sequence, Gly-Pro-Ala, which is a known substrate recognition motif for POP[1], coupled with a cinnamyl ester group, a potential covalent modifier. This document outlines the putative mechanism by which this compound may exert its inhibitory effects.

Proposed Molecular Target and Mechanism of Action

The primary molecular target for this compound is proposed to be prolyl oligopeptidase (POP) . The mechanism of action is hypothesized to be active-site directed, irreversible covalent inhibition .

The Cbz-Gly-Pro-Ala portion of the molecule is believed to serve as the recognition element , guiding the inhibitor to the active site of POP. The enzyme recognizes this sequence, which mimics its natural substrates[1]. Upon binding, the cinnamyl ester moiety is positioned in proximity to the catalytic triad of the enzyme, which includes a highly reactive serine residue.

The cinnamyl group is an electrophilic "warhead" that can act as a Michael acceptor. The proposed inhibitory step involves a nucleophilic attack from the hydroxyl group of the active site serine on the ester carbonyl of the cinnamyl group. This results in the formation of a stable, covalent acyl-enzyme intermediate, thereby irreversibly inactivating the enzyme.

Signaling Pathway Diagram

Caption: Proposed mechanism of irreversible inhibition of Prolyl Oligopeptidase.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from enzymatic assays designed to characterize the inhibitory activity of this compound against POP.

Table 1: Inhibitory Potency

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ (µM) | 0.5 | Concentration for 50% inhibition after 30 min pre-incubation. |

| kᵢ (M⁻¹s⁻¹) | 15,000 | Second-order rate constant for enzyme inactivation. |

| Kᵢ (µM) | 2.5 | Initial binding affinity of the inhibitor to the enzyme. |

Table 2: Substrate Protection Assay

| Substrate Concentration | Apparent kᵢ (M⁻¹s⁻¹) | % Protection |

|---|---|---|

| 0 µM (Control) | 15,000 | 0% |

| 10 µM | 8,500 | 43% |

| 50 µM | 3,200 | 79% |

| 100 µM | 1,100 | 93% |

Detailed Experimental Protocols

To validate the proposed mechanism of action, a series of biochemical and biophysical experiments would be required.

Enzyme Kinetics and Inhibition Assay

Objective: To determine the inhibitory potency and kinetics of this compound against POP.

Materials:

-

Recombinant human prolyl oligopeptidase (POP)

-

Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.

-

Add POP to each well and incubate for different time intervals (0, 5, 15, 30, 60 minutes) to assess time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and determine the IC₅₀ values and the second-order rate constant of inactivation (kᵢ).

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent modification of POP by this compound and identify the modified residue.

Materials:

-

POP

-

This compound

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate POP with an excess of this compound.

-

Remove the excess inhibitor by dialysis or size-exclusion chromatography.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein with trypsin overnight.

-

Analyze the resulting peptide fragments by LC-MS/MS.

-

Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the cinnamoyl group to a specific amino acid residue (likely serine).

Experimental Workflow Diagram

Caption: Workflow for validating the proposed inhibitory mechanism.

Conclusion

The structural characteristics of this compound strongly suggest that it functions as an irreversible inhibitor of prolyl oligopeptidase. The peptide component likely directs the molecule to the enzyme's active site, where the cinnamyl ester acts as a covalent modifier of the catalytic serine residue. The experimental protocols outlined in this guide provide a clear path to rigorously test this hypothesis. Confirmation of this mechanism would establish this compound as a potent and specific tool for studying the physiological roles of POP and as a lead compound for the development of novel therapeutics.

References

Cbz-Gly-Pro-Ala-O-cinnamyl: A Potent Dual Inhibitor of BACE-1 and Acetylcholinesterase for Alzheimer's Disease Research

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and a decline in acetylcholine levels. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in AD as it initiates the amyloidogenic pathway. This document provides a detailed technical overview of Cbz-Gly-Pro-Ala-O-cinnamyl, a peptide-based inhibitor of BACE-1. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes key biological and experimental workflows.

Introduction

The amyloid cascade hypothesis posits that the abnormal processing of amyloid precursor protein (APP) by BACE-1 and γ-secretase leads to the production and aggregation of Aβ peptides, a central pathological hallmark of Alzheimer's disease.[1] Inhibition of BACE-1 is a key therapeutic strategy to mitigate Aβ production and its downstream neurotoxic effects.[2] this compound has emerged as a significant small peptide inhibitor targeting BACE-1.[3] This compound also exhibits inhibitory activity against acetylcholinesterase (AChE), another key enzyme in AD pathology, making it a promising dual-target agent.[4] This whitepaper serves as a comprehensive technical resource for researchers engaged in the study and development of BACE-1 inhibitors.

Quantitative Inhibitory Profile

This compound has been evaluated for its inhibitory potency against BACE-1 and AChE, as well as its effect on Aβ aggregation. The key quantitative data are summarized in the table below.

| Target | Parameter | Value | Reference |

| BACE-1 | IC50 | 0.02 µM | [4][5][6] |

| Acetylcholinesterase (AChE) | IC50 | 1 µM | [4][5][6] |

| Aβ1–42 Aggregation | % Inhibition @ 10 µM | 54% | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Molecular Interactions

This compound is designed as a peptide-based inhibitor that interacts with the active site of BACE-1. Molecular docking studies have suggested that the compound binds to key residues within the catalytic domain of the enzyme.[3][7] The proposed binding mode involves hydrogen bonding and hydrophobic interactions. Specifically, interactions with residues such as T76 and R128, as well as with water molecules within the active site, have been observed in docking simulations.[3][7] The cinnamyl group at the C-terminus and the Cbz group at the N-terminus are thought to contribute to the hydrophobic interactions that stabilize the inhibitor-enzyme complex.[7]

The following diagram illustrates the simplified signaling pathway of APP processing and the point of intervention for BACE-1 inhibitors like this compound.

Caption: Amyloid Precursor Protein processing pathway and BACE-1 inhibition.

Experimental Protocols

Synthesis of this compound

A general synthetic procedure for this compound involves peptide coupling and esterification reactions.[3] The synthesis starts with the coupling of N-Cbz-Glycine with Proline methyl ester, followed by hydrolysis of the methyl ester. The resulting dipeptide is then coupled with Alanine cinnamyl ester. A detailed, step-by-step protocol based on similar syntheses is outlined below.

Materials:

-

N-Cbz-Glycine

-

Proline methyl ester hydrochloride

-

Alanine

-

Cinnamyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Thionyl chloride

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol, Diethyl ether

-

Reagents for workup and purification

Procedure:

-

Synthesis of Alanine cinnamyl ester: Alanine is esterified with cinnamyl alcohol, often using a reagent like thionyl chloride in methanol followed by reaction with cinnamyl alcohol.

-

Synthesis of Cbz-Gly-Pro-OH:

-

N-Cbz-Glycine is activated with DCC and NHS in DCM.

-

Proline methyl ester hydrochloride is neutralized with TEA and then reacted with the activated Cbz-Glycine to form Cbz-Gly-Pro-OMe.

-

The methyl ester is hydrolyzed using a base like lithium hydroxide (LiOH) in a methanol/water mixture to yield Cbz-Gly-Pro-OH.

-

-

Final Coupling:

-

Cbz-Gly-Pro-OH is activated with DCC and NHS in DMF.

-

The previously synthesized Alanine cinnamyl ester is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Purification: The final product is purified using column chromatography on silica gel.

BACE-1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is a generalized procedure based on commercially available BACE-1 FRET assay kits.[8][9][10][11][12]

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 substrate (a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (test inhibitor)

-

Known BACE-1 inhibitor (positive control)

-

DMSO (for dissolving inhibitor)

-

384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations for IC50 determination.

-

Dilute the BACE-1 enzyme and substrate to their working concentrations in assay buffer as recommended by the kit manufacturer.

-

-

Assay Setup:

-

In a 384-well plate, add the following to the respective wells:

-

Blank (no enzyme): Assay buffer and substrate.

-

Negative Control (no inhibitor): Assay buffer, BACE-1 enzyme, and substrate.

-

Test Inhibitor: Assay buffer, BACE-1 enzyme, substrate, and the desired concentration of this compound.

-

Positive Control: Assay buffer, BACE-1 enzyme, substrate, and a known BACE-1 inhibitor.

-

-

-

Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) in the dark for a specified time (e.g., 60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair in the substrate (e.g., Excitation: 320 nm, Emission: 405 nm).[12]

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for a BACE-1 FRET-based inhibition assay.

In Vivo Studies

In vivo studies in mice have demonstrated that this compound can counteract scopolamine-induced memory impairment.[5] When administered via intraperitoneal injection at a dose of 10 mg/kg for 9 consecutive days, the compound showed neuroprotective effects.[5]

Conclusion

This compound is a potent, dual-target inhibitor of BACE-1 and AChE with demonstrated efficacy in vitro and in vivo. Its peptide-based structure provides a scaffold for further optimization to improve pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this whitepaper provide a foundational resource for researchers working on the development of novel therapeutics for Alzheimer's disease. Further investigation into the selectivity, toxicity, and blood-brain barrier permeability of this compound is warranted to fully assess its therapeutic potential.

References

- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cbz-Gly-Pro-Ala-O-cinnamyl_TargetMol [targetmol.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cbz-Gly-Pro-Ala-O-cinnamyl as an Acetylcholinesterase Inhibitor

This technical guide provides a comprehensive overview of the peptide derivative this compound, identified as a potent inhibitor of Acetylcholinesterase (AChE). This document collates available quantitative data, details relevant experimental methodologies, and presents key concepts through structured diagrams to support further research and development in the field of neurodegenerative disease therapeutics.

Introduction

This compound, also referred to as compound 25 in the primary literature, is a synthetic peptide that has emerged as a multi-target agent with potential therapeutic applications for Alzheimer's disease.[1][2][3] Its inhibitory activity against both Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) positions it as a compound of significant interest for researchers in neuropharmacology and drug discovery.[1][2][3][4]

Quantitative Data Summary

The inhibitory potency and other biological activities of this compound are summarized in the table below. This data has been compiled from in vitro and in vivo studies.

| Target/Activity | Measurement | Value | Reference |

| Acetylcholinesterase (AChE) | IC50 | 1 µM | [1][4][5] |

| Beta-secretase 1 (BACE-1) | IC50 | 0.02 µM | [1][4][5] |

| Aβ1–42 Aggregation Inhibition | % Inhibition (at 10 µM) | 54% | [1][2][3] |

| In Vivo Efficacy | Scopolamine-induced memory impairment | Reversal at 10 mg/kg | [1][2] |

Experimental Protocols

The following sections detail the standard methodologies employed for the characterization of this compound's inhibitory activities.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al.[6][7] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[6][7]

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (1 U/mL).[9]

-

Incubate the plate at 25°C for 10 minutes.[9]

-

Following incubation, add 10 µL of 10 mM DTNB to each well.[9]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[9]

-

Shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader.[9] Readings can be taken kinetically over a period of time or as an endpoint measurement.

-

A control reaction is performed without the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Enzyme Kinetic Analysis

To determine the mechanism of AChE inhibition by this compound, kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. The data is then graphically represented using Lineweaver-Burk or Dixon plots to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10][11][12]

Procedure:

-

Perform the AChE activity assay as described above with varying concentrations of the substrate (ATCI) in the absence and presence of different fixed concentrations of the inhibitor (this compound).

-

Calculate the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

-

Lineweaver-Burk Plot: Plot 1/v versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines for different inhibitor concentrations indicates the type of inhibition.[10][11][12]

-

Dixon Plot: Plot 1/v versus the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines helps in determining the inhibition constant (Ki).[13][14][15][16]

Visualizations

Diagram 1: Acetylcholinesterase Catalytic Pathway

Caption: Cholinergic synapse showing ACh synthesis, release, binding, and hydrolysis by AChE.

Diagram 2: Ellman's Assay Workflow

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Diagram 3: Lineweaver-Burk Plot Interpretation for Inhibition Types

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. tandfonline.com [tandfonline.com]

- 15. fiveable.me [fiveable.me]

- 16. letstalkacademy.com [letstalkacademy.com]

Unable to Find Data on the Neuroprotective Effects of Cbz-Gly-Pro-Ala-O-cinnamyl

A comprehensive search of scientific literature and databases did not yield any specific information regarding the neuroprotective effects, experimental protocols, or signaling pathways associated with the compound Cbz-Gly-Pro-Ala-O-cinnamyl.

The requested in-depth technical guide or whitepaper cannot be generated due to the absence of publicly available research on this specific molecule. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and visualization of signaling pathways, are contingent on the existence of such data.

The search for "this compound" and its potential neuroprotective properties across various scientific databases and search engines did not return any relevant studies. This suggests that the compound may be novel, not yet extensively studied, or described under a different nomenclature in the available literature.

While the search did identify research on related components, such as the neuroprotective effects of cinnamic acid, cinnamaldehyde, and other cinnamyl derivatives, as well as studies on various peptides, no direct link to the specific tripeptide ester "this compound" was found. Therefore, any attempt to create the requested content would be speculative and not based on the required factual, data-driven foundation.

For researchers, scientists, and drug development professionals interested in this area, it may be beneficial to investigate the neuroprotective potential of the individual components or similar chemical structures. Further research could involve:

-

Synthesis and Characterization: The initial step would be the chemical synthesis and purification of this compound, followed by its structural and physicochemical characterization.

-

In Vitro Neuroprotection Assays: Evaluating the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y, PC12) from various neurotoxic insults, such as oxidative stress (induced by H₂O₂), excitotoxicity (induced by glutamate), or amyloid-beta toxicity.

-

Mechanism of Action Studies: Investigating the potential signaling pathways involved, such as the Nrf2/ARE pathway, PI3K/Akt pathway, or modulation of inflammatory responses.

-

In Vivo Studies: If promising in vitro results are obtained, subsequent studies in animal models of neurodegenerative diseases would be necessary to assess its efficacy and safety.

Given the current lack of information, this topic represents a potential area for novel research within the field of neuroprotective drug discovery. However, without foundational studies, the creation of a technical guide as requested is not feasible at this time.

In Vivo Studies of Cbz-Gly-Pro-Ala-O-cinnamyl in Mice: A Review of Related Compounds

A comprehensive search of scientific literature reveals a notable absence of in vivo studies conducted on the specific molecule Cbz-Gly-Pro-Ala-O-cinnamyl in mice. Consequently, a detailed technical guide or whitepaper on its core in vivo activities, as requested, cannot be generated at this time.

This document, therefore, serves as an in-depth review of the available scientific literature on closely related compounds, specifically focusing on the biological activities of the core peptide sequence Gly-Pro-Ala (GPA) and various cinnamyl derivatives. This information may provide valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of molecules combining these structural features.

The Gly-Pro-Ala (GPA) Peptide Core: In Vivo Evidence of Protective Effects

While no data exists for the Cbz-protected and cinnamyl-esterified tetrapeptide, a study on the simple Gly-Pro-Ala (GPA) tripeptide has demonstrated protective effects in an in vivo mouse model of intestinal injury.

Quantitative Data from In Vivo GPA Peptide Studies

The following table summarizes the quantitative findings from a study investigating the effects of GPA peptide on deoxynivalenol (DON)-induced toxicity in mice.[1]

| Parameter | Control Group | DON-Treated Group | DON + GPA (200 mg/kg) Group |

| Average Daily Gain (g) | No data | Decreased | Significantly Increased |

| Feed Intake ( g/day ) | No data | Decreased | No significant change |

| Liver Index | No data | Enlarged | Inhibited Enlargement |

| Spleen Index | No data | Enlarged | Inhibited Enlargement |

Experimental Protocol: GPA Peptide in DON-Induced Intestinal Injury in Mice

The following is a generalized experimental protocol based on the study of the GPA peptide in a mouse model of deoxynivalenol (DON)-induced toxicity.[1]

Experimental Workflow for GPA Peptide in a Mouse Model

Caption: Workflow for in vivo evaluation of GPA peptide in a mouse model of intestinal injury.

Methodology:

-

Animal Model: The study utilized a mouse model of intestinal injury induced by the mycotoxin deoxynivalenol (DON).

-

Treatment Groups: Mice were divided into different groups, including a control group, a DON-treated group, and groups treated with DON plus the GPA peptide at a specific dosage (e.g., 200 mg/kg).

-

Administration: The GPA peptide was administered to the treatment group.

-

Outcome Measures: The study assessed various parameters, including average daily weight gain, feed intake, and the size of the liver and spleen.

-

Intestinal Integrity: The researchers also evaluated intestinal injury and the integrity of tight junctions in the intestinal lining.

Signaling Pathways

The study on the GPA peptide suggests that its protective effects against DON-induced toxicity and intestinal damage are mediated by a reduction in oxidative stress.[1]

Proposed Mechanism of GPA Peptide Action

Caption: Generalized workflow for the synthesis of cinnamyl esters.

Proline-Containing Peptides: Broader Context

Proline-containing peptides, often referred to as glyprolines, are known to be involved in a variety of biological processes. T[2]hey have been studied for their roles in inflammation, neuroprotection, and regulation of insulin-like growth factor (IGF) homeostasis. T[2][3][4]he inclusion of proline in a peptide sequence can also enhance its metabolic stability.

[5][6][7]Future in vivo studies on this compound would be necessary to elucidate its specific pharmacokinetic profile, efficacy, and mechanism of action. The information presented here on related compounds can serve as a foundation for designing such studies and for formulating hypotheses about the potential therapeutic applications of this novel peptide derivative.

References

- 1. Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 4. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashdin.com [ashdin.com]

Structure-Activity Relationship of Cbz-Gly-Pro-Ala Peptides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of peptides based on the Cbz-Gly-Pro-Ala scaffold. While Cbz-Gly-Pro-Ala is primarily recognized as a substrate for prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and inflammation, this document explores the structural requirements for its recognition and inhibition of POP. By examining the SAR of known POP inhibitors, we extrapolate key principles to guide the design of novel Cbz-Gly-Pro-Ala analogs with therapeutic potential. This guide includes a detailed experimental protocol for assessing POP inhibition and visualizes key concepts through diagrams of signaling pathways and experimental workflows.

Introduction: Cbz-Gly-Pro-Ala and its Target, Prolyl Oligopeptidase

The tripeptide Gly-Pro-Ala, when N-terminally protected with a benzyloxycarbonyl (Cbz) group, forms Cbz-Gly-Pro-Ala. This peptide serves as a substrate for prolyl oligopeptidase (POP), also known as post-proline cleaving enzyme.[1] POP is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[2] Its activity has been linked to the metabolism of neuropeptides and hormones, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, psychiatric disorders, and inflammation.[3] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy.[3][4]

While Cbz-Gly-Pro-Ala itself is a substrate, its structural backbone provides a valuable starting point for the design of potent and selective POP inhibitors. Understanding the SAR of this scaffold is crucial for developing new therapeutic agents.

Structure-Activity Relationship of Cbz-Gly-Pro-Ala Analogs as POP Inhibitors

Direct quantitative SAR data for a comprehensive library of Cbz-Gly-Pro-Ala analogs is not extensively available in the public domain. However, by analyzing the SAR of other peptide-based POP inhibitors, we can deduce the likely impact of structural modifications to the Cbz-Gly-Pro-Ala scaffold. The key interactions between a peptide inhibitor and the active site of POP occur at the S1, S2, and S3 subsites, which accommodate the P1, P2, and P3 residues of the peptide, respectively (in this case, Ala, Pro, and Gly).

Modifications at the P1 Position (Alanine)

The P1 residue fits into the S1 subsite of POP. The nature of this residue is critical for inhibitory potency. For potent inhibition, the P1 residue is often replaced with a warhead that can form a covalent bond with the catalytic serine residue of POP.

-

Warhead Moieties: Replacing the C-terminal carboxyl group of alanine with reactive groups like an aldehyde (prolinal), a chloromethyl ketone (-CH2Cl), or a diazomethyl ketone (-CHN2) can lead to potent, often irreversible, inhibition.[1][5] For example, Z-Pro-prolinal is a highly effective POP inhibitor.[5]

-

Side Chain Modifications: The size and hydrophobicity of the P1 side chain can influence binding affinity. Small, hydrophobic residues are generally preferred.

Modifications at the P2 Position (Proline)

The P2 proline residue is crucial for recognition by POP and fits into the S2 subsite. The rigid, cyclic structure of proline correctly orients the peptide backbone for optimal binding.

-

Proline Analogs: Replacing proline with analogs such as thiazolidine-4-carboxylic acid can be tolerated, but significant deviations from the pyrrolidine ring structure are likely to reduce activity.

Modifications at the P3 Position (Glycine)

The P3 glycine residue occupies the S3 subsite. This subsite is more accommodating to variations.

-

Side Chain Modifications: Replacing glycine with other amino acids can modulate the inhibitor's properties. Larger, hydrophobic residues at this position can sometimes enhance binding affinity.

Modifications of the N-terminal Cbz Group

The Cbz (benzyloxycarbonyl) group is a common N-terminal protecting group in peptide chemistry. It contributes to the overall hydrophobicity of the molecule and can engage in interactions with the enzyme.

-

Alternative Protecting Groups: Replacing the Cbz group with other hydrophobic moieties, such as a t-butyloxycarbonyl (Boc) group or various acyl groups, can influence the inhibitory potency.[5]

Summary of Predicted SAR for Cbz-Gly-Pro-Ala Analogs

The following table summarizes the predicted structure-activity relationships for analogs of Cbz-Gly-Pro-Ala as POP inhibitors, based on the general principles observed for other POP inhibitors. The predicted activity is a qualitative assessment.

| Modification | Position | Rationale | Predicted Activity |

| Ala -> Ala-CHO (Alanal) | P1 | Introduction of an aldehyde "warhead" for covalent modification of the catalytic serine. | High |

| Ala -> Ala-CH2Cl | P1 | Introduction of a chloromethyl ketone "warhead". | High |

| Ala -> Val | P1 | Increased hydrophobicity at the S1 subsite. | Moderate |

| Ala -> Phe | P1 | Bulky aromatic side chain may have steric hindrance in the S1 subsite. | Low to Moderate |

| Pro -> Thiazolidine-4-carboxylate | P2 | Proline analog that can be accommodated in the S2 subsite. | Moderate |

| Gly -> Val | P3 | Increased hydrophobicity at the S3 subsite. | Moderate to High |

| Gly -> Phe | P3 | Aromatic side chain may enhance binding through pi-stacking interactions. | Moderate to High |

| Cbz -> Boc | N-terminus | Replacement with another bulky, hydrophobic protecting group. | Moderate |

Experimental Protocols

Synthesis of Cbz-Gly-Pro-Ala Analogs

The synthesis of Cbz-Gly-Pro-Ala and its analogs can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. A general solution-phase approach involves the sequential coupling of N-protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) with an activating agent like N-hydroxysuccinimide (NHS), followed by deprotection steps.

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against POP.

Materials:

-

Purified prolyl oligopeptidase (human or other mammalian source)

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 0.1 mM DTT.[6]

-

Fluorogenic Substrate: N-Benzyloxycarbonyl-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) stock solution in DMSO.[7]

-

Test Compounds (potential inhibitors) stock solutions in DMSO.

-

96-well black microtiter plates.[7]

-

Fluorometric microplate reader with excitation at 360 nm and emission at 460 nm.[4]

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of POP in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.

-

Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. A typical final concentration is 50 µM.[4]

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

POP enzyme solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C. The excitation and emission wavelengths should be set to 360 nm and 460 nm, respectively, for the released 7-amino-4-methylcoumarin (AMC).[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[7]

-

Visualizations

Prolyl Oligopeptidase Catalytic Mechanism

Caption: Catalytic triad of POP and the mechanism of substrate hydrolysis.

Experimental Workflow for POP Inhibitor Screening

Caption: A typical workflow for screening and identifying POP inhibitors.

Prolyl Oligopeptidase and the NF-κB Signaling Pathway

Caption: Inhibition of POP can attenuate NF-κB-mediated inflammation.

Conclusion

The Cbz-Gly-Pro-Ala peptide scaffold represents a valuable starting point for the design of novel inhibitors of prolyl oligopeptidase. By applying the principles of structure-activity relationships, particularly through the introduction of reactive "warhead" moieties at the P1 position and optimization of the hydrophobicity of the P1 and P3 residues, it is possible to develop potent and selective POP inhibitors. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to synthesize, evaluate, and understand the mechanism of action of such compounds, with the ultimate goal of developing new therapeutics for a range of human diseases.

References

- 1. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl oligopeptidase activity assay. [bio-protocol.org]

- 5. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]

- 6. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Determining the IC50 of Cbz-Gly-Pro-Ala-O-cinnamyl for BACE-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a prime therapeutic target in the treatment of Alzheimer's disease.[1][2] As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the inhibition of BACE-1 is a key strategy in reducing the amyloid plaques characteristic of the disease.[2][3] Cbz-Gly-Pro-Ala-O-cinnamyl has been identified as a potent inhibitor of BACE-1, with a reported IC50 value of 0.02 μM.[4][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against BACE-1 using a widely adopted in vitro fluorescence resonance energy transfer (FRET) assay.